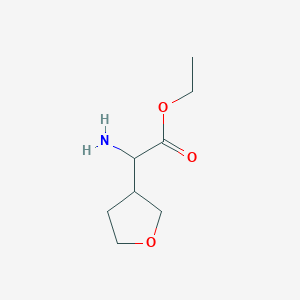

Ethyl 2-amino-2-(oxolan-3-YL)acetate

Description

Historical Context and Discovery

The development of ethyl 2-amino-2-(oxolan-3-yl)acetate emerged from the broader historical progression of amino acid chemistry and heterocyclic compound synthesis. The foundational work in amino acid derivative chemistry can be traced back to the early 20th century, when Emil Fischer's pioneering research on glycine esterification established the fundamental principles of amino acid modification. Fischer's 1895 work on the esterification of glycine with ethanol in the presence of hydrochloric acid provided the theoretical framework that would later influence the synthesis of more complex amino acid derivatives. The landmark disclosure in 1901 of dipeptide glycylglycine synthesis through glycine hydrolysis marked the beginning of systematic peptide synthetic chemistry, establishing the foundation for modern amino acid derivative development.

The specific development of oxolane-containing amino acids represents a more recent advancement in the field of sugar amino acids and cyclic ether chemistry. Research into tetrahydrofuran amino acids gained momentum in the late 20th and early 21st centuries, driven by the need for conformationally restricted amino acid analogs. The systematic study of tetrahydrofuran derivatives as building blocks for peptidomimetics evolved from earlier work on furanose and pyranose sugar amino acids, which demonstrated the value of cyclic structures in imposing conformational constraints on peptide chains. This historical progression reflects the growing understanding of how cyclic constraints can influence molecular behavior and biological activity.

The emergence of ethyl 2-amino-2-(oxolan-3-yl)acetate as a specific synthetic target represents the convergence of several chemical disciplines. The compound's development was influenced by advances in carbohydrate chemistry, particularly the understanding of how sugar-derived scaffolds can be modified to create amino acid analogs. Additionally, the growing interest in Cα-tetrasubstituted α-amino acids, which show enhanced conformational stability due to their quaternary carbon centers, provided additional impetus for the development of this class of compounds. The historical context also includes the evolution of native chemical ligation techniques, which have created demand for specialized amino acid derivatives that can serve as coupling partners in peptide synthesis.

Significance in Organic Chemistry

Ethyl 2-amino-2-(oxolan-3-yl)acetate occupies a unique position in organic chemistry due to its multifunctional structure and the diverse chemical transformations it can undergo. The compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures that require both amino acid functionality and cyclic ether motifs. Its significance stems from the combination of three distinct functional groups: the ethyl ester, which provides reactivity for further derivatization; the amino group, which enables participation in amide bond formation and other nitrogen-containing reactions; and the oxolane ring, which imparts conformational rigidity and unique steric properties to the molecule.

The structural characteristics of ethyl 2-amino-2-(oxolan-3-yl)acetate make it particularly valuable for the synthesis of peptidomimetics and conformationally constrained molecules. The tetrahydrofuran ring system provides a rigid scaffold that can influence the overall conformation of larger molecular constructs. This rigidity is particularly important in the design of molecules intended to mimic natural peptides while maintaining enhanced stability and specific conformational preferences. The compound can be classified as a sugar amino acid derivative, which positions it within the broader category of carbohydrate-based building blocks that have gained prominence in modern synthetic chemistry.

The chemical reactivity profile of ethyl 2-amino-2-(oxolan-3-yl)acetate encompasses multiple reaction pathways that highlight its versatility. The amino group can participate in standard amine chemistry, including acylation reactions to form amides, reductive amination processes, and nucleophilic substitution reactions. The ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid, transesterification reactions to modify the alkyl group, and reduction to form the corresponding alcohol. The oxolane ring, while generally stable under most reaction conditions, can undergo ring-opening reactions under acidic conditions or in the presence of strong nucleophiles, providing access to linear analogs with additional functional groups.

Overview of Research Applications

The research applications of ethyl 2-amino-2-(oxolan-3-yl)acetate span multiple disciplines within chemistry and biology, reflecting its versatility as a synthetic building block and potential biological probe. In the field of peptide chemistry, the compound serves as a valuable component for the synthesis of modified peptides and peptidomimetics. The incorporation of this amino acid derivative into peptide sequences can introduce conformational constraints that stabilize specific secondary structures, such as β-turns or helical conformations. This application is particularly relevant in the development of peptide-based therapeutics, where enhanced stability and specific conformational preferences can improve biological activity and resistance to enzymatic degradation.

The compound's utility extends to the synthesis of complex natural products and bioactive molecules. The oxolane ring system is found in numerous natural products, making ethyl 2-amino-2-(oxolan-3-yl)acetate a potentially valuable intermediate in total synthesis projects. Research applications include its use as a starting material for the preparation of more complex cyclic amino acids and as a scaffold for the development of novel molecular architectures with specific biological targets. The compound's structure also makes it suitable for incorporation into combinatorial chemistry libraries, where its multiple functional groups can be modified systematically to generate diverse molecular collections for screening purposes.

In biochemical research, ethyl 2-amino-2-(oxolan-3-yl)acetate has potential applications as a probe for studying enzyme-substrate interactions and protein-ligand binding. The compound's amino acid-like structure may allow it to interact with enzymes that recognize natural amino acids, while the oxolane ring provides a distinct structural feature that can be used to probe binding site specificity. Additionally, the compound may serve as a starting point for the development of enzyme inhibitors or modulators, where the conformational constraints imposed by the cyclic structure could enhance binding affinity or selectivity.

The synthetic methodology research surrounding ethyl 2-amino-2-(oxolan-3-yl)acetate has contributed to the broader understanding of amino acid chemistry and heterocyclic synthesis. Studies on the optimal conditions for its synthesis, including temperature, solvent choice, and catalyst selection, have provided insights that can be applied to the preparation of related compounds. The development of efficient synthetic routes to this compound has also advanced the field of sugar amino acid chemistry, contributing to the growing toolkit of methods for preparing conformationally constrained amino acid analogs.

| Functional Group | Chemical Properties | Synthetic Applications |

|---|---|---|

| Amino Group (-NH2) | Nucleophilic, basic character | Amide formation, reductive amination |

| Ethyl Ester (-COOEt) | Electrophilic carbonyl, hydrolyzable | Hydrolysis, transesterification, reduction |

| Oxolane Ring | Conformationally rigid, ether linkage | Conformational constraint, ring-opening reactions |

Properties

IUPAC Name |

ethyl 2-amino-2-(oxolan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQMYIGTOXOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Description

- Starting material: Ethyl oxolan-3-ylideneacetate

- Reagents: 2 M ammonia in ethanol

- Conditions: Heated at 100°C in a sealed tube (bomb reactor) for 5 hours

- Workup: Concentration under reduced pressure (in vacuo) to yield the product as a mobile oil

- Yield: Quantitative (close to 100%)

Reaction Mechanism Insight

The reaction proceeds via nucleophilic addition of ammonia to the activated double bond of ethyl oxolan-3-ylideneacetate, followed by proton transfer and stabilization to form the amino-substituted ethyl acetate derivative.

Analytical Data (Example from 1H NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Proton Type |

|---|---|---|

| 1.25 | Triplet (t) | Ethyl CH3 |

| 2.0 | Broad singlet (br s) | Amino NH2 protons |

| 2.85 | Singlet (s) | Methylenes adjacent to amino group |

| 4.2 | Quartet (q) | Ethyl CH2 |

| 4.5, 4.55 | Doublets (d) | Protons on oxolane ring |

This spectral data confirms the successful introduction of the amino group and retention of the oxolane ring structure.

Preparation Protocol Summary Table

| Step | Reagent/Material | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Ethyl oxolan-3-ylideneacetate | Dissolve in 2 M NH3/EtOH | Heated at 100°C, 5 hours | Use sealed tube (bomb reactor) |

| 2 | Reaction mixture | Concentrate under vacuum | Obtain product as mobile oil | Yield ~100% |

| 3 | Purification | None required typically | High purity (>98%) | Product ready for use |

Summary of Research Findings

- The ammonolysis of ethyl oxolan-3-ylideneacetate in ethanol with ammonia at elevated temperature is a robust, high-yielding method for preparing ethyl 2-amino-2-(oxolan-3-yl)acetate.

- The reaction is conducted in sealed tubes to maintain ammonia concentration and pressure, ensuring complete conversion.

- The product is obtained in high purity without requiring extensive purification.

- Stock solution preparation protocols are well-established, facilitating downstream biological and chemical research applications.

- Physical methods such as vortexing and ultrasonic baths are recommended to ensure complete dissolution during formulation.

- Storage conditions are critical to maintain compound stability and activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Ethyl 2-amino-2-(oxolan-3-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of Ethyl 2-amino-2-(oxolan-3-yl)acetate, highlighting differences in ring structure, substituents, and physicochemical properties:

Comparative Analysis

Ring Size and Conformation

- Oxolane (5-membered) vs. For example, Ethyl 2-amino-2-(oxan-4-yl)acetate’s six-membered ring may adopt a chair conformation, offering better steric accommodation in catalytic processes .

Substituent Effects

- Amino Group: The free amino group in Ethyl 2-amino-2-(oxolan-3-yl)acetate enables participation in hydrogen bonding and Schiff base formation, critical for biological activity. In contrast, 2-ethoxy-2-(oxolan-3-yl)acetic acid lacks this functionality, limiting its utility in aminocatalysis .

- Hydrochloride Salts : The hydrochloride derivative (CID 71758670) exhibits enhanced stability and solubility in aqueous media compared to the free base, making it preferable for long-term storage .

Physicochemical Properties

- Lipophilicity : Methyl-substituted analogs (e.g., CID 154733854) show increased logP values due to the hydrophobic methyl group, which may improve blood-brain barrier penetration .

- Thermal Stability : The parent compound degrades rapidly at room temperature, necessitating cryogenic storage. Hydrochloride salts and methylated derivatives exhibit improved thermal resilience .

Biological Activity

Ethyl 2-amino-2-(oxolan-3-YL)acetate, a compound characterized by its unique structure comprising an ethyl group, an amino group, and a cyclic oxolan moiety, has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : Approximately 159.18 g/mol

- Structural Features : The presence of an oxolane ring enhances its chemical properties and potential interactions within biological systems.

The biological activity of Ethyl 2-amino-2-(oxolan-3-YL)acetate is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group and oxolane ring facilitate these interactions, potentially influencing various metabolic pathways. Preliminary studies suggest that the compound may inhibit specific enzymes by binding to their active sites or modulating signal transduction pathways.

Biological Activities

Research indicates that Ethyl 2-amino-2-(oxolan-3-YL)acetate may exhibit several biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains.

- Antiviral Effects : There is ongoing research into the compound's potential antiviral properties.

- Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in critical metabolic processes.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of Ethyl 2-amino-2-(oxolan-3-YL)acetate against a range of bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

-

Enzyme Interaction Studies :

- Research focused on the binding affinity of Ethyl 2-amino-2-(oxolan-3-YL)acetate with specific enzymes revealed that modifications to the oxolan ring could enhance binding properties and selectivity towards target enzymes. This suggests a pathway for optimizing the compound for therapeutic applications.

-

Pharmacological Applications :

- In pharmacological studies, Ethyl 2-amino-2-(oxolan-3-YL)acetate was tested as a precursor in drug synthesis, demonstrating versatility in creating more complex molecules with enhanced biological activity.

Comparative Analysis with Similar Compounds

To further understand the unique properties of Ethyl 2-amino-2-(oxolan-3-YL)acetate, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium 2-oxo-2-(oxolan-3-YL)acetate | Contains sodium and an oxo group | Different solubility and reactivity |

| Ethyl 2-hydroxy-2-(oxolan-3-YL)acetate | Hydroxyl group instead of amino group | Potentially different biological activity |

| Ethyl 2-amino-2-(tetrahydrofuran-3-YL)acetate | Tetrahydrofuran ring | Variations in stability and reactivity |

This table illustrates how variations in structure can influence the biological activity and pharmacological potential of related compounds.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-amino-2-(oxolan-3-yl)acetate, and how can purity be optimized?

A common approach involves catalytic hydrogenation of precursors (e.g., ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate) using Pd/C in ethanol under hydrogen atmosphere, followed by recrystallization from ethanol to yield crystalline products . Purity optimization can be achieved by adjusting solvent polarity during recrystallization and monitoring reaction progress via TLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

The crystal structure is stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, forming a 3D network. For example, torsion angles like O1–C7–C8A–N2A (157.1°) and N1–C7–C8A–C9A (−171.4°) highlight conformational rigidity critical for packing .

Advanced Research Questions

Q. How can SHELXL refine structural models when crystallographic data shows contradictions (e.g., disordered atoms or twinning)?

SHELXL’s robust refinement tools allow for:

Q. What strategies address discrepancies in bond angles or torsion angles observed in crystallographic studies?

Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?

- Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation.

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve stereochemical control.

- Kinetic resolution : Monitor reaction intermediates via HPLC to isolate desired enantiomers .

Q. What computational methods complement experimental data to predict biological activity or reactivity?

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes in anti-inflammatory pathways) using AutoDock Vina.

- QM/MM simulations : Study reaction mechanisms (e.g., nucleophilic attacks on the oxolane ring) with Gaussian or ORCA .

Methodological Notes

- Crystallography : Always validate SHELX-refined structures with tools like PLATON to check for missed symmetry or voids .

- Synthesis : For scale-up, replace Pd/C with heterogeneous catalysts (e.g., Raney Ni) to reduce costs while maintaining yield .

- Data interpretation : Use Mercury for visualization of hydrogen-bonding networks and packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.